molecular formula C14H24N4O3Si B2554444 Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate CAS No. 2305255-26-7

Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate

Cat. No.: B2554444
CAS No.: 2305255-26-7
M. Wt: 324.456
InChI Key: SUCXCDNLTSUFAV-UHFFFAOYSA-N
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Description

Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

    Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide (NaCN) or potassium cyanide (KCN).

    Attachment of the Trimethylsilylethoxymethyl Group: This step involves the protection of a hydroxyl group with a trimethylsilylethoxymethyl (SEM) group, which can be achieved using trimethylsilyl chloride (TMSCl) and a base like triethylamine (TEA).

    Addition of the Tert-butyl Group: The tert-butyl group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the triazole ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: The triazole ring can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways.

    Disruption of Cellular Processes: The cyano group and other functional groups may interact with cellular components, disrupting normal cellular processes and leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxamide
  • Tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate methyl ester
  • This compound ethyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s stability and reactivity. The cyano group and trimethylsilylethoxymethyl group contribute to its potential as a versatile intermediate in organic synthesis and its bioactivity in various research applications.

Properties

IUPAC Name

tert-butyl 5-cyano-1-(2-trimethylsilylethoxymethyl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3Si/c1-14(2,3)21-13(19)12-11(9-15)18(17-16-12)10-20-7-8-22(4,5)6/h7-8,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCXCDNLTSUFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N(N=N1)COCC[Si](C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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